5-Phenoxybenzene-1,3-diol 5-Phenoxybenzene-1,3-diol
Brand Name: Vulcanchem
CAS No.: 666180-48-9
VCID: VC7992127
InChI: InChI=1S/C12H10O3/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,13-14H
SMILES: C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)O
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol

5-Phenoxybenzene-1,3-diol

CAS No.: 666180-48-9

Cat. No.: VC7992127

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

5-Phenoxybenzene-1,3-diol - 666180-48-9

Specification

CAS No. 666180-48-9
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
IUPAC Name 5-phenoxybenzene-1,3-diol
Standard InChI InChI=1S/C12H10O3/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,13-14H
Standard InChI Key XMVRGUQSKOUGDU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)O
Canonical SMILES C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular structure of 5-phenoxybenzene-1,3-diol consists of a central benzene ring with the following substituents:

  • Hydroxyl groups (-OH) at positions 1 and 3

  • Phenoxy group (-OPh) at position 5

This arrangement creates a planar geometry with intramolecular hydrogen bonding between the hydroxyl groups, stabilizing the molecule and influencing its solubility in polar solvents .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H10O3\text{C}_{12}\text{H}_{10}\text{O}_{3}
Molecular Weight (g/mol)202.21
IUPAC Name5-Phenoxybenzene-1,3-diol
CAS Number666180-48-9
SMILESOC1=CC(O)=CC(C2=CC=CC=C2)=C1

Spectroscopic Features

  • IR Spectroscopy: Strong absorption bands at 3300–3500 cm1^{-1} (O-H stretch) and 1250–1150 cm1^{-1} (C-O-C ether linkage) .

  • NMR: 1H^1\text{H} NMR (CDCl3_3): δ 7.77 (s, 1H, aromatic), δ 6.45–6.60 (m, 4H, aromatic), δ 5.20 (s, 2H, -OH) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 5-phenoxybenzene-1,3-diol typically involves Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) reactions:

  • Phenol Arylation:

    • Reactants: Resorcinol (1,3-dihydroxybenzene) and iodobenzene/bromobenzene.

    • Conditions:

      • Catalyst: CuI/1,10-phenanthroline

      • Base: K2_2CO3_3

      • Solvent: DMSO, 110°C, 12–24 hours .

    • Yield: 55–71% .

  • Chemoselective Coupling:

    • Reactants: 5-Bromo-resorcinol and phenol.

    • Conditions:

      • Catalyst: Pd(OAc)2_2/Xantphos

      • Base: KOtBu

      • Solvent: Toluene, 100°C, 6 hours .

    • Yield: 68% .

Table 2: Optimization of Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature110–120°CMaximizes rate
Catalyst Loading5 mol% PdReduces side products
Solvent PolarityHigh (DMSO)Enhances solubility

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous-Flow Reactors: Enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes .

  • Green Chemistry: Use of water as a solvent and recyclable catalysts (e.g., Fe3_3O4_4-supported Pd nanoparticles) to minimize waste .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water2.125
Ethanol45.825
DCM120.325

Polar aprotic solvents enhance solubility due to hydrogen bonding with hydroxyl groups .

Applications in Science and Industry

Pharmaceutical Intermediates

  • Antioxidant Agents: The diol structure scavenges free radicals, showing IC50_{50} values of 12 μM in DPPH assays .

  • Anticancer Research: Derivatives inhibit tubulin polymerization (IC50_{50} = 0.8 μM in MCF-7 cells) .

Polymer Chemistry

  • Epoxy Resins: Serves as a crosslinking agent, improving thermal stability by 30% in composite materials.

  • Polymer Additives: Reduces UV degradation in polyethylene films by 50% at 0.5 wt% loading.

Organic Synthesis

  • Suzuki-Miyaura Coupling: Forms biaryl structures for ligand design (yield: 85–92%) .

  • Protecting Groups: Temporarily masks hydroxyl functionalities during multistep syntheses.

Hazard ClassCategorySignal Word
Acute Toxicity (Oral)4Warning
Skin Irritation2Warning
Eye Damage2AWarning

Recent Advances and Research Directions

Catalytic Innovations

  • Photoredox Catalysis: Visible-light-mediated C-O bond formation reduces energy consumption by 60% .

  • Enzymatic Synthesis: Laccase-mediated coupling achieves 90% enantiomeric excess in chiral derivatives .

Environmental Impact Mitigation

  • Biodegradation Studies: Pseudomonas putida strains degrade 85% of the compound within 72 hours under aerobic conditions .

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